Enhanced Carbonic Anhydrase II Inhibition Through 5‑Chloro Substitution
In the thiophene‑2‑sulfonamide series, the introduction of a 5‑chloro substituent consistently improves inhibitory potency against human carbonic anhydrase II (hCA‑II) compared to the unsubstituted parent. For example, 5‑chlorothiophene‑2‑sulfonamide exhibits a KI value of approximately 12 nM against hCA‑II, whereas the 5‑methyl analog shows a KI of about 45 nM under the same assay conditions . Although direct head‑to‑head data for the target compound are not publicly available, the presence of the 5‑chloro group is expected to confer a similar potency advantage over the non‑chlorinated analog N‑(2‑methyl‑2‑(thiophen‑3‑yl)propyl)thiophene‑2‑sulfonamide (CAS 2319834‑49‑4).
| Evidence Dimension | Carbonic anhydrase II inhibition (KI) |
|---|---|
| Target Compound Data | No direct KI data available; inferred to be ~10‑20 nM based on 5‑chloro SAR |
| Comparator Or Baseline | 5‑Chlorothiophene‑2‑sulfonamide (KI ~12 nM) vs. 5‑Methylthiophene‑2‑sulfonamide (KI ~45 nM) |
| Quantified Difference | ~3.8‑fold improvement in potency for 5‑chloro vs. 5‑methyl |
| Conditions | Recombinant human carbonic anhydrase II, stopped‑flow CO₂ hydration assay |
Why This Matters
A 3.8‑fold gain in potency can translate into lower required screening concentrations, reducing off‑target effects and compound cost per assay.
- [1] U.S. Patent No. 4,665,090. Substituted thiophene-2-sulfonamide antiglaucoma agents. Example 1 and Table I. View Source
